(E,2S,3R)-2-aminononadec-4-ene-1,3-diol
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Description
The compound “(E,2S,3R)-2-aminononadec-4-ene-1,3-diol” is also known as D-Sphingosine . It is an endogenous component of sphingolipids that exhibits antibacterial activity against many gram-positive and gram-negative bacteria such as Escherichia, Staphylococcus, and Corynebacterium . D-Sphingosine also inhibits Protein Kinase C (PKC) .
Molecular Structure Analysis
The molecular structure of D-Sphingosine is complex. The IUPAC name for D-Sphingosine is "(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol" . The molecular formula is C18H37NO2 .Physical And Chemical Properties Analysis
D-Sphingosine is a white powder that is soluble in chloroform and DMSO, but insoluble in ethanol, acetone, and water . It has a melting point of 81-82°C .Safety And Hazards
The safety data sheet for a product containing cyclosporin, which has a similar structure to D-Sphingosine, indicates that it is a flammable liquid and vapor. It may cause cancer, is suspected of damaging the unborn child, and causes damage to organs (Immune System, Kidney) through prolonged or repeated exposure .
properties
IUPAC Name |
(E,2S,3R)-2-aminononadec-4-ene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)18(20)17-21/h15-16,18-19,21-22H,2-14,17,20H2,1H3/b16-15+/t18-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLBRSKITMRIJM-OVMWUVNSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(C(CO)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E,2S,3R)-2-aminononadec-4-ene-1,3-diol |
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